Cas no 2229567-85-3 (tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate)

Tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate is a specialized organic compound featuring a carbamate-protected aniline group linked to a 2-aminoimidazole moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. Its reactive amino and imidazole groups enable further functionalization, making it useful in medicinal chemistry for developing bioactive molecules. The compound’s purity and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes. Suitable for research applications, it is typically handled under controlled conditions due to its sensitivity.
tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate structure
2229567-85-3 structure
Product name:tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate
CAS No:2229567-85-3
MF:C14H18N4O2
MW:274.318322658539
CID:6447233
PubChem ID:165684974

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate
    • 2229567-85-3
    • EN300-1878123
    • tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
    • Inchi: 1S/C14H18N4O2/c1-14(2,3)20-13(19)17-10-6-4-9(5-7-10)11-8-16-12(15)18-11/h4-8H,1-3H3,(H,17,19)(H3,15,16,18)
    • InChI Key: SGENOFJVNRFFQU-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)C1=CN=C(N)N1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 274.14297583g/mol
  • Monoisotopic Mass: 274.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93Ų
  • XLogP3: 1.9

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1878123-5.0g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
5g
$3396.0 2023-06-01
Enamine
EN300-1878123-10g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
10g
$3315.0 2023-09-18
Enamine
EN300-1878123-5g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
5g
$2235.0 2023-09-18
Enamine
EN300-1878123-1.0g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
1g
$1172.0 2023-06-01
Enamine
EN300-1878123-0.1g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
0.1g
$678.0 2023-09-18
Enamine
EN300-1878123-0.5g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
0.5g
$739.0 2023-09-18
Enamine
EN300-1878123-10.0g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
10g
$5037.0 2023-06-01
Enamine
EN300-1878123-1g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
1g
$770.0 2023-09-18
Enamine
EN300-1878123-0.05g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
0.05g
$647.0 2023-09-18
Enamine
EN300-1878123-0.25g
tert-butyl N-[4-(2-amino-1H-imidazol-5-yl)phenyl]carbamate
2229567-85-3
0.25g
$708.0 2023-09-18

Additional information on tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate

Comprehensive Overview of tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate (CAS No. 2229567-85-3)

tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate (CAS No. 2229567-85-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its systematic name, features a unique molecular structure combining a tert-butyl carbamate group with an amino-imidazole moiety. Its CAS number 2229567-85-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in scientific literature and databases.

The growing interest in imidazole derivatives like this compound stems from their versatile applications in drug discovery and medicinal chemistry. Recent studies highlight the role of 2-amino-1H-imidazole scaffolds in modulating biological pathways, particularly in inflammation and oncology research. As the pharmaceutical industry shifts toward targeted therapies, compounds such as tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate are being explored for their potential as kinase inhibitors or enzyme modulators.

One of the most frequently searched questions about this compound revolves around its synthetic routes and purification methods. Researchers often seek optimized protocols for its preparation, given the sensitivity of the amino-imidazole group to oxidation. Advanced techniques like HPLC purification and crystallization are commonly employed to achieve high purity, which is essential for biological testing. Additionally, the tert-butyl protecting group in its structure offers advantages in synthetic flexibility, a topic widely discussed in organic chemistry forums.

Another hot topic is the compound's solubility and stability profile, which are critical for formulation development. Users frequently search for data on its behavior in aqueous versus organic solvents, as well as its compatibility with excipients. The carbamate linkage in tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate contributes to its hydrolytic stability under physiological conditions, making it a candidate for prodrug design—a trending area in drug delivery research.

From an analytical perspective, the compound's characterization via NMR spectroscopy and mass spectrometry is a recurring subject in scientific queries. The distinct proton environments of the imidazole ring and the phenyl group provide clear signatures in 1H-NMR spectra, aiding in structural confirmation. These analytical insights are vital for quality control in large-scale production, aligning with the industry's emphasis on Good Manufacturing Practices (GMP).

In the context of intellectual property, patents involving CAS No. 2229567-85-3 often focus on its utility in combinatorial chemistry libraries or as an intermediate in multi-step syntheses. This aligns with the broader trend of fragment-based drug discovery, where small molecules like this serve as building blocks for lead optimization. Searches related to patent status and licensing opportunities reflect the commercial interest in this chemical space.

Environmental and safety considerations are also prominent in discussions about tert-butyl N-4-(2-amino-1H-imidazol-5-yl)phenylcarbamate. While not classified as hazardous, its handling requires standard laboratory precautions. Researchers often inquire about waste disposal protocols and biodegradability, underscoring the importance of sustainable practices in chemical research—a theme increasingly prioritized by funding agencies.

Looking ahead, the compound's potential in computational chemistry and molecular docking studies is an emerging area of exploration. With AI-driven drug design gaining traction, CAS No. 2229567-85-3 serves as a test case for predicting binding affinities against therapeutic targets. This intersection of wet-lab and in silico research exemplifies the compound's relevance in modern interdisciplinary science.

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